![molecular formula C22H19FN6O5 B2537973 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1207045-27-9](/img/structure/B2537973.png)
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C22H19FN6O5 and its molecular weight is 466.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocyclic structures have garnered interest due to their diverse biological activities. For instance, novel oxadiazolyl pyrrolo triazole diones have been designed and synthesized, showing potential anti-protozoal and anti-cancer properties (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012). The structural motifs in these compounds, similar to the one inquired about, have been synthesized through bioisosterism and evaluated for their therapeutic potentials.
Antimicrobial and Antioxidant Properties
Various triazole derivatives, including those with 1,2,4-triazole rings, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Furthermore, derivatives bearing semicarbazide, thiosemicarbazide, and triazolethione moieties have displayed notable antioxidant activities, suggesting their use as antioxidant agents in various fields (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Inhibitory Mechanisms Against Biological Targets
Isatin 1,2,3-triazoles have been prepared and evaluated as inhibitors against caspase-3, demonstrating competitive inhibitory mechanisms with significant potency (Jiang & Hansen, 2011). This indicates the potential application of structurally related compounds in therapeutic interventions targeting caspase-3.
Chemical Synthesis and Characterization
The synthesis and characterization of related chemical entities, involving 1,2,4-triazole and oxadiazole structures, have been extensively studied, providing insights into their chemical properties and potential applications in various research fields. For example, novel synthetic routes have been developed for triazoles bearing isoxazole ether, showing the versatility of these chemical frameworks in synthesis (Li, Liu, Meng, Yan, Shi, Zhang, & Gu, 2018).
Propriétés
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O5/c1-3-33-15-9-4-12(10-16(15)32-2)20-24-17(34-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)14-7-5-13(23)6-8-14/h4-10,18-19H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQXIPDIRIYWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2537892.png)
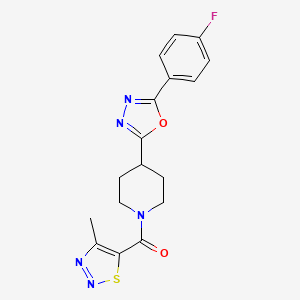
![2-[6-allyl-2-(diethylamino)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2537895.png)
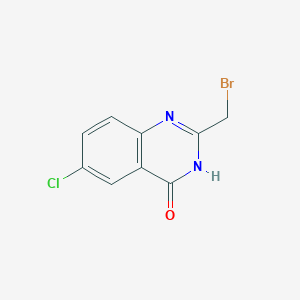
![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/no-structure.png)
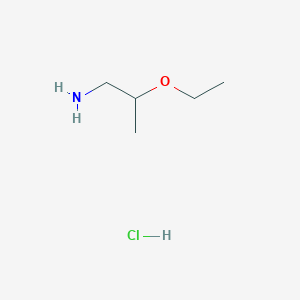
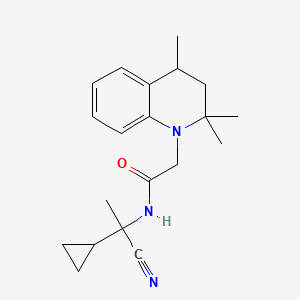
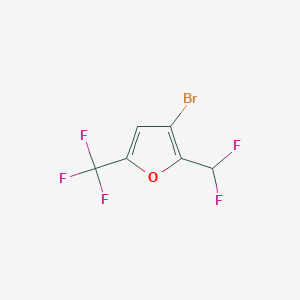
![6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537906.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2537908.png)

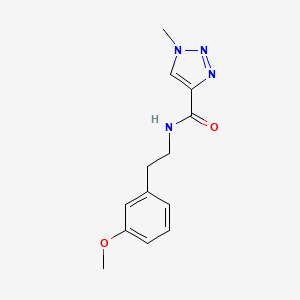
![N-(2-Chlorophenyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2537913.png)